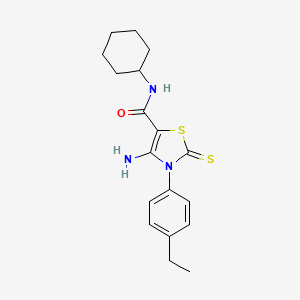

4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by a 1,3-thiazole core substituted with a thioxo group at position 2, an amino group at position 4, a 4-ethylphenyl group at position 3, and a cyclohexyl carboxamide at position 3. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and antitubercular properties .

Synthesis typically involves cyclocondensation reactions of thioureas or isothiocyanates with α-halo carbonyl precursors. For example, analogous compounds are synthesized via reactions involving phenyl isothiocyanate, elemental sulfur, and cyanoacetamide derivatives in polar aprotic solvents like DMF, followed by acid precipitation and recrystallization .

Properties

Molecular Formula |

C18H23N3OS2 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C18H23N3OS2/c1-2-12-8-10-14(11-9-12)21-16(19)15(24-18(21)23)17(22)20-13-6-4-3-5-7-13/h8-11,13H,2-7,19H2,1H3,(H,20,22) |

InChI Key |

TXUDRBYRQIZCLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves several steps, typically starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups, leading to the formation of new derivatives.

Scientific Research Applications

4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, although further research is needed to fully understand its efficacy and safety.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with structural modifications at positions 3 (aryl/alkyl substituents) and 5 (carboxamide substituents) exhibit variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Key Observations :

Fluorophenyl derivatives (e.g., 1e) exhibit higher melting points (270–272°C) due to increased polarity from the fluorine atom, which may improve solubility in aqueous environments .

N-Substituent Modifications: The cyclohexyl group in the target compound likely enhances metabolic stability compared to polar groups like sulfamoylphenyl (15), which may improve oral bioavailability .

Synthetic Yields :

- Derivatives with electron-withdrawing groups (e.g., fluorine in 1c–e ) show moderate yields (67–84%), while simpler alkyl/aryl analogs (e.g., 1a , 1b ) achieve higher yields (67–87%) due to less steric hindrance .

Biological Activity Trends :

- Thiazoles with sulfonamide moieties (e.g., 15 ) demonstrate broad antimicrobial activity, whereas N-alkyl/aryl variants (e.g., 1a , 1b ) show potent anticancer effects (IC50 < 2 µg/mL) .

Contradictions and Limitations :

- While 1e (4-fluorophenyl) has superior solubility, its high melting point (>270°C) may complicate formulation .

Research Findings and Implications

Structure-Activity Relationship (SAR) :

- Hydrophobic substituents (e.g., 4-ethylphenyl, cyclohexyl) correlate with enhanced pharmacokinetic profiles, while polar groups (e.g., sulfamoyl) improve target specificity .

- Fluorine substitution balances lipophilicity and solubility, making it a strategic modification for optimizing drug-likeness .

Synthetic Feasibility :

- Cyclocondensation with trifluoroacetic anhydride (e.g., 1a–e ) or thiourea derivatives (e.g., 15 ) remains the most scalable route for thiazole carboxamides .

Biological Activity

The compound 4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a derivative of thiazole, a class of compounds known for their diverse biological activities. This article compiles research findings on the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . The thiazole ring structure contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-amino-N-cyclohexyl... | E. coli | 32 μg/mL |

| 4-amino-N-cyclohexyl... | S. aureus | 16 μg/mL |

| 4-amino-N-cyclohexyl... | C. albicans | 24 μg/mL |

The compound demonstrated promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of thiazole derivatives has gained significant attention. The compound was tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay.

Table 2: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-amino-N-cyclohexyl... | HCT-116 | 5.20 ± 0.15 |

| 4-amino-N-cyclohexyl... | HepG2 | 6.30 ± 0.25 |

The results showed that the compound exhibits significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation . The structure of the compound enhances its interaction with cellular targets involved in cancer progression.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, thiazole derivatives have been reported to possess anti-inflammatory, analgesic, and anticonvulsant activities. The mechanism by which these compounds exert their effects often involves modulation of enzyme activity and receptor interaction.

Case Studies

Recent studies have highlighted the potential of thiazole derivatives in drug development. For instance, a study demonstrated that modifications in the thiazole structure could lead to enhanced efficacy against resistant strains of bacteria and cancer cells . Another investigation focused on the neuroprotective effects of related compounds, suggesting a broader therapeutic potential beyond traditional uses .

Q & A

Q. Key conditions :

- Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps; room temperature for coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this thiazole derivative?

- NMR spectroscopy :

- FT-IR : Detects characteristic peaks for amide N–H (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C=S (~1250 cm⁻¹) .

- Chromatography (HPLC/UPLC) : Ensures >95% purity by resolving unreacted intermediates .

Advanced: How can researchers apply statistical experimental design to optimize the synthesis yield?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, reagent stoichiometry, solvent polarity). For example, a 2³ factorial design can identify optimal conditions with minimal trials .

- Response Surface Methodology (RSM) : Models non-linear relationships to predict maximum yield regions. For instance, central composite designs can optimize coupling reaction efficiency .

- Validation : Confirm predicted yields through triplicate experiments under optimized conditions .

Advanced: What computational strategies are recommended for elucidating the reaction mechanisms involved in the thiazole core formation?

- Quantum Chemical Calculations :

- Reaction Path Search Tools : Software like GRRM or AFIR explores possible pathways and predicts dominant mechanisms .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. acetonitrile) .

Advanced: How should contradictory biological activity data for structurally similar thiazole carboxamides be analyzed?

- Comparative Structure-Activity Relationship (SAR) :

- Compare substituent effects (e.g., 4-ethylphenyl vs. fluorophenyl) on target binding using in vitro assays .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to structural differences .

- Meta-Analysis : Aggregate data from analogs to identify trends (e.g., logP vs. IC50 correlations) and resolve outliers .

Basic: What are common solubility challenges for this compound, and what methodological approaches can address them?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications to enhance aqueous solubility .

- Co-Solvent Systems : Use DMSO-water or PEG-based mixtures to improve dissolution without degrading the thiazole core .

- Salt Formation : React with HCl or sodium bicarbonate to generate ionic derivatives with higher solubility .

Advanced: How can researchers validate the stability of this compound under varying storage conditions?

- Forced Degradation Studies :

- Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks .

- Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolyzed amide bonds) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage temperatures (e.g., 25°C) .

Advanced: What strategies are recommended for scaling up the synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .

- Membrane Separation : Use nanofiltration to purify intermediates efficiently at larger volumes .

- Risk Assessment : Conduct Failure Mode and Effects Analysis (FMEA) to mitigate scale-up risks (e.g., heat transfer limitations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.